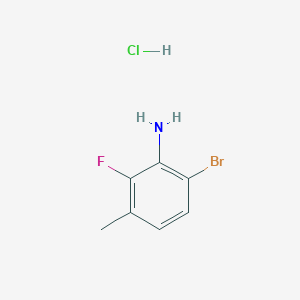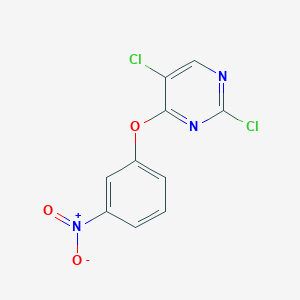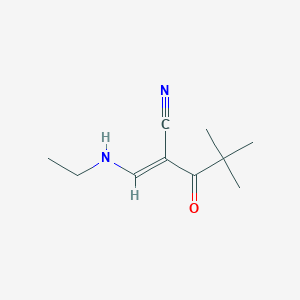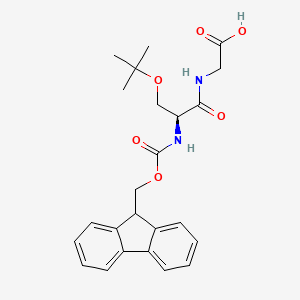![molecular formula C13H14F3NO3S B2867829 (1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396846-35-7](/img/structure/B2867829.png)
(1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is named using the Cahn-Ingold-Prelog (CIP) system, which is a set of rules used to unambiguously define the stereochemistry of a molecule . The “1R,5S” in the name indicates the configuration of the chiral centers in the molecule. The compound is a bicyclic structure with an oxygen atom and a nitrogen atom incorporated into the rings. The molecule also contains a trifluoromethyl group and a phenylsulfonyl group.
Wirkmechanismus
The mechanism of action of (1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves its binding to the this compound on the outer mitochondrial membrane. This compound is a transmembrane protein that is involved in the regulation of various cellular processes, including cholesterol transport, apoptosis, and mitochondrial function. Binding of this compound ligands to this compound has been shown to modulate these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, studies have shown that this compound ligands can modulate the production of reactive oxygen species (ROS) and regulate mitochondrial function. They have also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane in lab experiments include its high affinity and selectivity for this compound, which makes it a useful tool for studying this compound function. However, its limitations include its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of (1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane. These include:
1. Investigating its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying its potential as an imaging agent for the early detection of cancer.
3. Investigating its potential as a modulator of the immune response in autoimmune diseases.
4. Studying its potential as a tool for studying mitochondrial function and ROS production.
5. Investigating its potential as a tool for studying this compound function in other cellular processes.
Synthesemethoden
The synthesis of (1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves a multistep process that starts with the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 2,3-epoxy-1-propanol in the presence of a base. The resulting intermediate is then reacted with (1R,5S)-8-azabicyclo[3.2.1]oct-3-ene to yield the final product.
Wissenschaftliche Forschungsanwendungen
(1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane ligands have been extensively studied for their potential applications in various fields of scientific research. In neuroscience, this compound ligands have been used as imaging agents to visualize neuroinflammation and neurodegeneration in vivo. They have also been investigated as potential therapeutic agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, this compound ligands have been shown to have anti-tumor effects by inducing apoptosis in cancer cells. They have also been investigated as potential imaging agents for the early detection of cancer.
In immunology, this compound ligands have been studied for their potential role in modulating the immune response. They have been shown to regulate the production of cytokines and chemokines, which are important mediators of the immune response.
Eigenschaften
IUPAC Name |
8-[4-(trifluoromethyl)phenyl]sulfonyl-3-oxa-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3S/c14-13(15,16)9-1-5-12(6-2-9)21(18,19)17-10-3-4-11(17)8-20-7-10/h1-2,5-6,10-11H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKGBOXPCQHGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2867747.png)
![[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B2867748.png)

![4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2867752.png)







![Dimethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B2867763.png)

